Methyl 6-[4-oxo-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate
Description
Methyl 6-[4-oxo-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a thiazolidinone derivative characterized by a 4-pyridylmethylene substituent at the 5-position of the thiazolidinone core, a thioxo group at the 2-position, and a methyl hexanoate side chain at the 3-position. Its structure combines a pyridine ring (enhancing polarity and hydrogen-bonding capacity) with a lipophilic hexanoate chain, balancing solubility and membrane permeability .
Properties
Molecular Formula |
C16H18N2O3S2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
methyl 6-[(5E)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C16H18N2O3S2/c1-21-14(19)5-3-2-4-10-18-15(20)13(23-16(18)22)11-12-6-8-17-9-7-12/h6-9,11H,2-5,10H2,1H3/b13-11+ |
InChI Key |
YPSBXHGMVCKHNO-ACCUITESSA-N |
Isomeric SMILES |
COC(=O)CCCCCN1C(=O)/C(=C\C2=CC=NC=C2)/SC1=S |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C(=CC2=CC=NC=C2)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[4-oxo-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with α-haloketones to form the thiazolidinone ring. The final step involves esterification with methyl hexanoate under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[4-oxo-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridylmethylene group can be reduced to form the corresponding pyridylmethyl derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridylmethyl derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 6-[4-oxo-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-[4-oxo-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets. The thiazolidinone ring is known to inhibit certain enzymes, while the pyridylmethylene group can interact with nucleic acids. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Pyridyl Substituent Position Variations
Key analogs differ in the position of the pyridyl group on the methylidene moiety:
- Pyridin-3-ylmethylidene derivative: Example: 4c/6-[4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid. Properties: Melting point (m.p.) 178–179°C, IR peaks at 1702.8 cm⁻¹ (C=O), 1214.9 cm⁻¹ (C=S), and 1605.5 cm⁻¹ (exo C=C) . Activity: Limited antifungal data; structural studies suggest altered electronic effects compared to 4-pyridyl derivatives due to nitrogen positioning .
- Pyridin-2-ylmethylidene derivative: Example: 6-[4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid. Properties: Crystal structure analysis reveals distinct packing modes influenced by pyridyl orientation . Activity: A pyridin-2-yl analog in showed antifungal activity against select fungal strains, suggesting substituent position critically impacts bioactivity .
Aromatic vs. Heteroaromatic Substituents
- Benzylidene analog: Methyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate (CAS 15788-36-0). Properties: Replaces pyridyl with a phenyl group, increasing hydrophobicity. Implications: Reduced polarity may enhance membrane permeability but decrease solubility in aqueous media. No direct bioactivity data is available in the evidence, though benzylidene derivatives are often explored for antimicrobial applications .
Side Chain Modifications
- Hexanoic acid vs. Methyl hexanoate: Example: 6-[4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid (m.p. 178–179°C) vs. the target methyl ester. Impact: The carboxylic acid derivative exhibits higher polarity, likely influencing solubility and protein-binding interactions. Methyl esterification (target compound) may improve bioavailability by masking the acidic group .
- Dimethylaminoethyl ester analog: Example: 2-(dimethylamino)ethyl 6-[4-oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate. This modification highlights how ester group variations tailor pharmacokinetic profiles .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
